molecular formula C17H15F2N3O2 B2643658 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034330-54-4

2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2643658
CAS No.: 2034330-54-4
M. Wt: 331.323
InChI Key: FYVMRDUCERQJIK-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a furan ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Attachment of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile to form the desired product.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield a furanone derivative, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Materials Science: The unique structural features of this compound make it a candidate for use in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The difluorophenyl group and the pyrazole moiety can interact with the target through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties. The presence of the difluorophenyl group can enhance its stability and lipophilicity, while the furan and pyrazole rings can contribute to its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c18-15-2-1-12(16(19)8-15)7-17(23)20-4-5-22-10-14(9-21-22)13-3-6-24-11-13/h1-3,6,8-11H,4-5,7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVMRDUCERQJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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